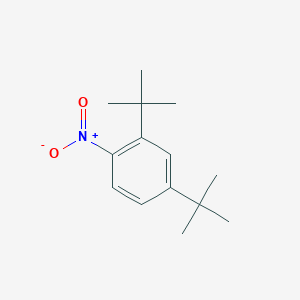
2,4-Ditert-butyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Ditert-butyl-1-nitrobenzene is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Production
One of the primary applications of 2,4-Di-tert-butyl-1-nitrobenzene is as an intermediate in the synthesis of antioxidants used in polymers. It plays a crucial role in producing antioxidants like tris(2,4-di-tert-butylphenyl)phosphite, which are essential for stabilizing materials such as polypropylene and polyethylene against oxidative degradation .
Table 1: Antioxidants Derived from 2,4-Di-tert-butyl-1-nitrobenzene
| Antioxidant Name | Application Area |
|---|---|
| Tris(2,4-di-tert-butylphenyl)phosphite | Polyolefins |
| Antioxidant 168 | Plastics and rubbers |
| UV Stabilizers | Coatings and plastics |
Endocrine Disruption Studies
Recent research has identified 2,4-Di-tert-butyl-1-nitrobenzene as a potential endocrine disruptor. Studies demonstrated that it activates the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR), leading to increased adipogenesis in human mesenchymal stem cells. This effect suggests that the compound may contribute to obesity and metabolic disorders .
Case Study: Adipogenic Effects
- Objective : To assess the impact of 2,4-Di-tert-butyl-1-nitrobenzene on lipid accumulation.
- Methodology : Human mesenchymal stem cells were exposed to varying concentrations of the compound.
- Findings : Significant lipid accumulation was observed at higher concentrations, indicating its role as an obesogen.
Agricultural Applications
The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its cytotoxic properties against certain pests make it a candidate for developing environmentally friendly agricultural chemicals .
Polymer Stabilization
In addition to its role in antioxidant production, 2,4-Di-tert-butyl-1-nitrobenzene is utilized as a UV stabilizer in plastics. This application helps protect materials from degradation caused by ultraviolet light exposure, thereby extending their lifespan and maintaining their mechanical properties .
Chemical Intermediates
The compound serves as a precursor for synthesizing various chemical intermediates used in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecules that are essential in drug development and agricultural formulations .
Propiedades
Número CAS |
93720-37-7 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-1-nitrobenzene |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-12(15(16)17)11(9-10)14(4,5)6/h7-9H,1-6H3 |
Clave InChI |
JNNREOROJIQYSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















